molecular formula C11H19NO B15128495 Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]

Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]

Cat. No.: B15128495
M. Wt: 181.27 g/mol
InChI Key: NXWWNEIARFFJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane] is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3,4'-oxane]

InChI

InChI=1S/C11H19NO/c1-2-9-10(3-1)12-8-11(9)4-6-13-7-5-11/h9-10,12H,1-8H2

InChI Key

NXWWNEIARFFJNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)NCC23CCOCC3

Origin of Product

United States

Biological Activity

Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane] is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antitumor, and neuroprotective properties, supported by various research findings and case studies.

Chemical Structure and Properties

Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane] features a spirocyclic structure that contributes to its biological activity. The compound's molecular formula is C₁₀H₁₃N, and it is characterized by a bicyclic arrangement that may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane] exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

2. Antitumor Activity

Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane] has shown promise in antitumor applications. In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for several cancer types was reported as follows:

Cancer Cell Line IC50 (μM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)10

The proposed mechanism of action involves the activation of caspase pathways, leading to programmed cell death.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]. In animal models of neurodegenerative diseases, the compound demonstrated a significant reduction in oxidative stress markers and improved cognitive function.

A specific study evaluated its effects on memory retention in mice subjected to scopolamine-induced amnesia. The results indicated that treatment with Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane] significantly improved performance in memory tests compared to control groups.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane] against multi-drug resistant strains of bacteria. The compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy and reducing resistance development.

Case Study 2: Cancer Cell Apoptosis

A detailed study on the MCF-7 breast cancer cell line showed that treatment with Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane] resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. Flow cytometry analyses confirmed significant apoptotic activity at concentrations above 10 μM.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.